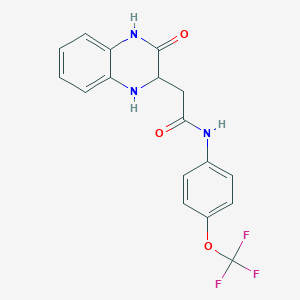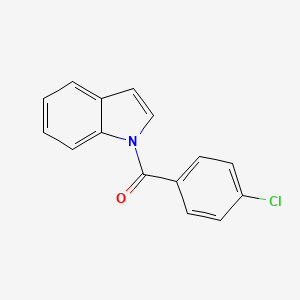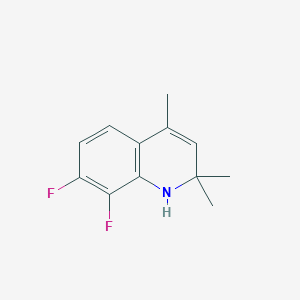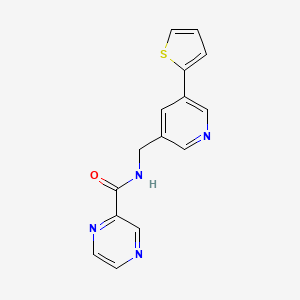
2-Methyl-4-morpholinobutan-2-amine
カタログ番号 B2968482
CAS番号:
1263002-61-4
分子量: 172.272
InChIキー: YSFSMVQZMUTCSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
2-Methyl-4-morpholinobutan-2-amine is a chemical compound with the CAS Number: 2044927-06-0 . It has a molecular weight of 208.73 .
Molecular Structure Analysis
The linear formula of this compound is C9H21CLN2O . This suggests that the molecule contains nine carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Analytical Chemistry and Environmental Sciences
- Analysis of Aliphatic Amines in Water : The development of methods for the determination of aliphatic amines, including morpholine derivatives, in wastewater and surface water using derivatization techniques followed by gas chromatography-mass spectrometry (GC-MS) is crucial for environmental monitoring (Sacher, Lenz, & Brauch, 1997). These methods aid in assessing the aquatic environmental impact of these compounds.
- Morpholine in Nuclear Power Plants : Morpholine and its thermal breakdown products in the steam-water cycles of nuclear power plants have been quantified through derivatization with dabsyl chloride, demonstrating the importance of monitoring these compounds for industrial safety and environmental protection (Lamarre, Gilbert, & Gendron, 1989).
Carbon Dioxide Capture Technology
- Thermal Degradation Kinetics of Morpholine : Investigating the thermal degradation kinetics of morpholine in carbon dioxide capture processes is essential for optimizing sour gas treatment operations. Morpholine shows promising stability and degradation characteristics, making it a potential candidate for more efficient and environmentally friendly CO2 capture technologies (Mazari et al., 2020).
Medicinal Chemistry and Pharmacological Activity
- Drug Design and Development : The role of morpholine as a privileged structure in medicinal chemistry is significant, featuring in numerous bioactive molecules and drugs. Its physicochemical, biological, and metabolic properties, combined with its versatile synthetic adaptability, contribute to a wide range of biological activities, underscoring its importance in the design and development of new therapeutics (Kourounakis, Xanthopoulos, & Tzara, 2020).
Polymer Science
- Polyurethane Catalysts : Research on environmentally friendly and selective catalysts for polyurethane foam preparation, including N-substituted morpholines, highlights the importance of identifying alternatives to classical catalysts. These studies focus on finding catalysts that can be incorporated into polyurethanes, reducing volatile organic compounds and enhancing environmental and economic benefits (Strachota, Strachotová, & Špírková, 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-methyl-4-morpholin-4-ylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,10)3-4-11-5-7-12-8-6-11/h3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSMVQZMUTCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


3-Amino-3-methyl-1-morpholinobutan-1-one (0.55 g, 2.96 mmol) and borane in THF (1 M, 6 mL, 6 mmol) were mixed together. The mixture was stirred at room temperature overnight, another portion borane in THF (6 mL) was added and the mixture stirred for another day. Methanol (5 mL) was added and the solvent was removed in vacuo. Water (20 mL) was added and the mixture was extracted with ethyl acetate (3×20 mL). The LC-MS showed still product in the water phase which was now extracted with methylene chloride (2×20 mL). The organic phases were combined, dried over anhydrous sodium sulfate and the solvent was removed in vacuo to give the crude product (0.09 g); MS (EI): m/e=173.2 [M+H]+.






Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)
![Methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)



![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2968407.png)
![1-((1R,5S)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2968408.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)
![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)
![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)